molecular formula C9H10N2O B11918649 N,6-dimethylbenzo[d]isoxazol-3-amine

N,6-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11918649
M. Wt: 162.19 g/mol
InChI Key: OQRMFDGOGUWOSC-UHFFFAOYSA-N
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Description

N,6-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which is then cyclized to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N,6-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the TRIM24 bromodomain, an epigenetic reader involved in tumorigenesis. By binding to this target, the compound can modulate gene expression and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

    N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Another isoxazole derivative with similar structural features but different biological activities.

    3,6-Dimethylbenzo[d]isoxazol-5-amine: Lacks the N-substitution but shares the core isoxazole structure.

Uniqueness: N,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for targeted therapeutic applications .

Biological Activity

N,6-dimethylbenzo[d]isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound belongs to the class of benzisoxazoles, characterized by an isoxazole ring fused to a benzene ring. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic routes may vary depending on the substituents and desired purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to good antibacterial activity against several pathogenic bacterial strains. For instance, studies have shown that derivatives of isoxazole compounds can inhibit the growth of Escherichia coli with promising minimum inhibitory concentration (MIC) values. The compound's structure allows it to interact effectively with bacterial targets, potentially disrupting critical biological processes such as DNA replication and protein synthesis .

Anticancer Activity

The compound has been identified as a selective inhibitor of the TRIM24 bromodomain, which plays a crucial role in tumorigenesis. By binding to TRIM24, this compound can modulate gene expression related to cancer cell proliferation and survival. In vitro studies have demonstrated its capacity to inhibit the proliferation of various cancer cell lines, suggesting its potential utility in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of TRIM24 : This interaction leads to altered gene expression profiles that can suppress tumor growth.
  • Antibacterial Mechanism : The compound may interfere with bacterial DNA topoisomerase activity, as indicated by molecular docking studies that show favorable binding within the active site of this enzyme .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amineTRIM24 inhibitionRelated structural features but different activity
3,6-Dimethylbenzo[d]isoxazol-5-amineModerate antibacterial activityLacks N-substitution; less potent than N,6-dimethyl
General BenzisoxazolesDiverse activities (antiviral, anticancer)Broader applications in pharmacology

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various isoxazole derivatives and evaluated their antibacterial properties against four pathogenic strains. The results indicated that some derivatives exhibited MIC values significantly lower than standard antibiotics like chloramphenicol .
  • Cancer Cell Line Studies : In vitro tests revealed that this compound effectively inhibited cell proliferation in multiple cancer types. The mechanism was linked to apoptosis induction through caspase activation pathways .
  • In Silico Docking Studies : Molecular docking simulations provided insights into how this compound interacts with its biological targets at the molecular level. These studies are crucial for understanding its potential therapeutic applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-11-9(7)10-2/h3-5H,1-2H3,(H,10,11)

InChI Key

OQRMFDGOGUWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)NC

Origin of Product

United States

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